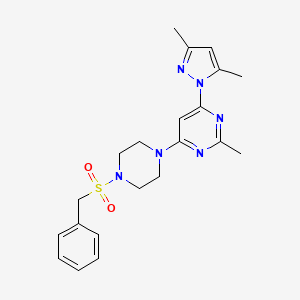

4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

Description

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a pyrimidine-based compound featuring a benzylsulfonyl-substituted piperazine group at the 4-position and a 3,5-dimethylpyrazole moiety at the 6-position. The pyrimidine core is further substituted with a methyl group at the 2-position.

Properties

IUPAC Name |

4-(4-benzylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2S/c1-16-13-17(2)27(24-16)21-14-20(22-18(3)23-21)25-9-11-26(12-10-25)30(28,29)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVWBSHOUCKYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other notable biological effects.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Piperazine ring : Known for its role in enhancing solubility and bioavailability.

- Pyrazole moiety : Associated with various biological activities including anticancer properties.

- Pyrimidine core : Often implicated in nucleic acid interactions and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine exhibit significant anticancer properties. For instance, derivatives containing pyrazole have been shown to induce apoptosis in cancer cells through various mechanisms:

- Inhibition of mTORC1 Pathway : Compounds related to this structure have demonstrated the ability to reduce mTORC1 activity, leading to increased autophagy and subsequent cell death in pancreatic cancer cells (MIA PaCa-2) .

- Apoptosis Induction : In vitro studies have shown that certain derivatives can induce apoptosis via cell cycle arrest at specific phases (sub-G1 and G2/M), as evidenced by flow cytometric analysis .

- Cytotoxicity Profiles : The compound has been evaluated against multiple cancer cell lines, showing varying degrees of cytotoxicity. For example, a related compound demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line .

Other Biological Activities

Apart from anticancer effects, compounds with similar structural features have been reported to possess additional biological activities:

- Antibacterial and Antifungal Properties : Some derivatives exhibit broad-spectrum antimicrobial effects, making them potential candidates for treating infections .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may contribute to their overall therapeutic profile .

The mechanisms through which these compounds exert their biological effects include:

- Disruption of Autophagic Flux : By interfering with mTORC1 reactivation during starvation conditions, these compounds can disrupt normal cellular homeostasis .

- Inhibition of Tubulin Polymerization : Certain derivatives have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest .

Study 1: Anticancer Efficacy

A recent study investigated a series of pyrazole-based compounds for their anticancer efficacy. The results indicated that one derivative significantly reduced cell viability in MIA PaCa-2 cells and induced apoptosis through mTORC1 inhibition. The study highlighted the potential of these compounds as novel anticancer agents.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrazole derivatives, revealing that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were promising compared to standard antibiotics.

Data Summary

| Activity Type | Compound/Derivative | IC50 Value | Cell Line/Organism |

|---|---|---|---|

| Anticancer | 4-(4-(benzylsulfonyl)piperazin...) | 0.99 μM | BT-474 |

| Autophagy Modulation | N-(1-benzyl-3,5-dimethyl...) | Submicromolar | MIA PaCa-2 |

| Antibacterial | Various Pyrazole Derivatives | MIC = 50 μg/ml | S. typhi |

| Anti-inflammatory | Pyrazole Derivatives | Not specified | Various |

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperazine and pyrimidine rings through coupling reactions. Characterization methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Antibacterial Activity

Research indicates that derivatives of methylpyrimidine sulfonyl piperazines exhibit potent antibacterial properties. In vitro studies have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Antileishmanial Activity

The compound has also been evaluated for its efficacy against leishmaniasis, a neglected tropical disease caused by Leishmania parasites. Studies demonstrated that certain analogs possess significant antileishmanial activity, comparable to existing treatments but with reduced cytotoxicity. This suggests potential for developing new therapeutic agents targeting leishmaniasis .

Anti-inflammatory Properties

In addition to its antibacterial and antiparasitic activities, the compound exhibits anti-inflammatory effects. Experimental models involving carrageenan-induced edema in rats showed that derivatives can significantly reduce inflammation, indicating a possible role in treating inflammatory diseases .

Case Studies

- Antibacterial Evaluation : A study synthesized several methylpyrimidine sulfonyl piperazine derivatives and tested their antibacterial activity against clinical isolates. The results indicated that some compounds displayed MIC values lower than traditional antibiotics, suggesting their potential as novel antibacterial agents .

- Antileishmanial Screening : A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were tested for their antileishmanial activity against Leishmania infantum and Leishmania amazonensis. Compounds with structural similarities to 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine showed promising results with IC50 values indicating strong activity .

- Inflammation Model Testing : In a rat model of inflammation, compounds derived from this structure were administered, resulting in a significant reduction in paw edema compared to control groups. This highlights the compound's therapeutic potential in managing inflammatory responses .

Comparison with Similar Compounds

Core Pyrimidine Derivatives

Key Observations :

- The benzylsulfonyl group in the target compound introduces steric bulk and enhanced lipophilicity compared to the thiadiazole substituent in or the acetamide group in . This may influence membrane permeability and target binding.

- The 3,5-dimethylpyrazole moiety is conserved across all analogues, suggesting its role in π-π stacking or hydrogen bonding interactions.

Thienopyrimidine and Triazine Derivatives

Key Observations :

- The methanesulfonyl-piperazine group in is less bulky than benzylsulfonyl, which may improve solubility but reduce target selectivity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, piperazine derivatives can be functionalized via sulfonylation using benzyl sulfonyl chlorides under inert conditions (e.g., nitrogen atmosphere) . Optimization may involve computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, as demonstrated by ICReDD’s approach to narrowing experimental conditions .

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Benzylsulfonyl chloride, DCM, 0°C → RT | ~65 | |

| Pyrazole coupling | 3,5-Dimethylpyrazole, K₂CO₃, DMF, 80°C | ~72 |

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H, ¹³C, DEPT-135) to resolve piperazinyl and pyrazolyl protons. For sulfonyl groups, FT-IR (1250–1150 cm⁻¹ for S=O stretching) and X-ray crystallography (if crystalline) are recommended . Purity validation via HPLC (C18 column, acetonitrile/water gradient) aligns with pharmacopeial standards .

Q. How does the benzylsulfonyl group influence physicochemical properties?

- Methodology : The sulfonyl group enhances polarity and hydrogen-bonding potential, affecting solubility and crystal packing. Comparative studies of analogs (e.g., phenylsulfonyl vs. benzylsulfonyl) using logP measurements and thermal gravimetric analysis (TGA) can quantify these effects .

Advanced Research Questions

Q. How can computational methods improve synthesis efficiency?

- Methodology : Implement quantum mechanics/molecular mechanics (QM/MM) to model reaction pathways and identify intermediates. For example, ICReDD’s workflow integrates computed activation energies with robotic screening to prioritize solvent/base combinations, reducing trial-and-error experimentation by >50% .

Q. What strategies resolve contradictions in reported bioactivity data for similar piperazinyl-pyrimidines?

- Methodology : Conduct meta-analyses of published IC₅₀ values, accounting for assay variability (e.g., cell line differences, incubation times). Molecular dynamics simulations can reconcile discrepancies by modeling target binding kinetics under varying pH or co-solvent conditions .

Q. How to design multi-step syntheses to minimize byproducts?

- Methodology : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl for piperazine) to prevent undesired side reactions. Monitor intermediates via LC-MS, and apply Design of Experiments (DoE) to optimize temperature and stoichiometry .

- Table 2 : Common Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| Desulfonylated analog | Hydrolysis under acidic conditions | Use anhydrous solvents, lower reaction temperature |

| Di-substituted pyrazole | Excess coupling reagent | Precise stoichiometry control (1:1.05 molar ratio) |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.